Product packaging for 4-Methylpyrimidin-5-ol(Cat. No.:CAS No. 101257-87-8)

4-Methylpyrimidin-5-ol

Cat. No.: B010595
CAS No.: 101257-87-8
M. Wt: 110.11 g/mol
InChI Key: WPXHBJUNZGWFJD-UHFFFAOYSA-N
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Description

4-Methylpyrimidin-5-ol (CAS 101257-87-8) is a high-purity pyrimidine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features a molecular formula of C 5 H 6 N 2 O and a molecular weight of 110.11 g/mol . Research Applications and Value As a key synthetic intermediate, this compound is a valuable precursor in the development of more complex molecules. Its core structure is integral to creating derivatives with potential biological activity. Published research highlights its use in the synthesis of specialized polymers and its role as a foundational scaffold for compounds investigated in medicinal chemistry . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle with appropriate care, as it may cause skin and eye irritation and may be harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B010595 4-Methylpyrimidin-5-ol CAS No. 101257-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O/c1-4-5(8)2-6-3-7-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXHBJUNZGWFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559116
Record name 4-Methylpyrimidin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-87-8
Record name 4-Methylpyrimidin-5-ol
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Record name 4-methylpyrimidin-5-ol
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Synthetic Methodologies and Chemical Transformations of 4 Methylpyrimidin 5 Ol

Established Synthetic Routes to the 4-Methylpyrimidin-5-ol Core Structure

The construction of the this compound ring system can be achieved through several strategic approaches, each with its own set of advantages and applications. These methods primarily include cyclocondensation reactions and multicomponent strategies, which are fundamental in heterocyclic chemistry.

Cyclocondensation Approaches

Cyclocondensation reactions are a classical and widely employed method for the synthesis of pyrimidine (B1678525) derivatives. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of substituted pyrimidinols, cyclocondensation of amidines with saturated ketones has been reported, often facilitated by a catalyst. rsc.org One specific example involves the reaction of 6-methyl-2-methylsulfanylpyrimidin-4-ylhydrazine with ethyl acetoacetate (B1235776) to yield a pyrazol-5-ol derivative, showcasing a cyclocondensation pathway. researchgate.net

Another variation of this approach is the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with an amino alcohol, which, after an initial condensation, can lead to cyclization to form a pyrimidine ring system. rsc.org The choice of starting materials and reaction conditions, such as temperature and the use of a basic or acidic medium, are critical factors that influence the reaction's success and yield. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical route to highly functionalized pyrimidines. tubitak.gov.trmdpi.com These reactions are advantageous for creating molecular diversity in a time- and cost-effective manner. mdpi.com

For instance, the synthesis of 4,5-disubstituted pyrimidine analogs can be achieved through a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), involving substituted enamines, triethyl orthoformate, and ammonium (B1175870) acetate. rsc.org Another MCR approach involves the condensation of aldehydes, ethyl propionate, and guanidine (B92328) hydrochloride to produce 5-methylpyrimidin-4-ol derivatives. tubitak.gov.tr The use of environmentally friendly solvents and catalysts, such as PEG-400, is also a feature of modern MCRs. tubitak.gov.tr The Biginelli reaction, a well-known MCR, provides a pathway to 3,4-dihydropyrimidin-2(1H)-ones from aldehydes, 1,3-dinucleophiles, and β-ketoesters, which can be precursors to further pyrimidine derivatives. mdpi.com

Table 1: Comparison of Synthetic Methodologies for the this compound Core

MethodologyKey ReactantsTypical ConditionsAdvantages
Cyclocondensation 1,3-Dicarbonyl compounds, AmidinesBasic or acidic medium, varying temperaturesWell-established, versatile for substitution patterns
Multicomponent Reactions (MCRs) Aldehydes, Enamines, Orthoformates, AmidinesOften catalyzed (e.g., ZnCl₂), one-pot synthesisHigh efficiency, atom economy, molecular diversity

Other Advanced Synthetic Protocols

Beyond classical cyclocondensation and MCRs, other advanced synthetic methods have been developed. These include tandem reactions and the use of specialized reagents. For example, a microwave-assisted tandem Heck–Sonogashira cross-coupling reaction has been utilized to create 5-enynyl substituted pyrimidines, which can then undergo silver-catalyzed cyclization. acs.org

The deconstruction-reconstruction strategy is an innovative approach where a pyrimidine ring is first opened and then recyclized with different reagents to introduce diversity. This method allows for the transformation of pyrimidines into various other nitrogen heterocycles. nih.gov Furthermore, the direct functionalization of the pyrimidine ring through radical substitution reactions represents another advanced protocol.

Derivatization Strategies for this compound

The inherent reactivity of the this compound core allows for a wide range of derivatization strategies, enabling the fine-tuning of its physicochemical and biological properties. These modifications can be targeted at the various positions of the pyrimidine ring or at the hydroxyl group.

Functionalization at Pyrimidine Ring Positions (C2, C4, C5, C6)

The different carbon and nitrogen atoms of the pyrimidine ring offer distinct opportunities for functionalization.

C2 Position: The C2 position can be a site for introducing various substituents. For example, starting with 2-amino-6-methyl-pyrimidin-4-ol, further modifications can be made. researchgate.net

C4 Position: The hydroxyl group at the C4 position can be converted to a chloro group, which then serves as a leaving group for nucleophilic substitution. This allows for the introduction of amines and other nucleophiles. benthamdirect.com For instance, 4-N-triazolyl derivatives can be synthesized from the corresponding 4-chloro derivatives. benthamdirect.com

C5 Position: The C5 position is susceptible to electrophilic substitution. For example, bromination at this position can be achieved using bromine in acetic acid. The introduction of a halogen at this position provides a handle for further cross-coupling reactions.

C6 Position: The methyl group at C6 can also be a site for modification, although less commonly reported for this specific parent compound.

A deconstruction-reconstruction strategy allows for the diversification of pyrimidines at multiple positions, providing access to a wide range of analogues that would be difficult to synthesize through traditional methods. nih.gov

O-Substitution Reactions of the Hydroxyl Group in this compound

The hydroxyl group at the C5 position is a key functional handle for a variety of O-substitution reactions. These reactions are crucial for creating ethers, esters, and other derivatives, which can significantly alter the molecule's properties.

O-substituted products can be synthesized from the sodium salts of 2-amino-substituted pyrimidin-4-ols. benthamdirect.com For example, O-aryalsulfonylation of 2,6-diaminopyrimidin-4-ol has been reported. researchgate.netacs.org This involves reacting the pyrimidinol with a sulfonyl chloride in the presence of a base to form the corresponding sulfonate ester. acs.org Such modifications are important in the development of new chemical entities with specific biological activities.

Formation of Fused Heterocyclic Systems Incorporating this compound Moiety

The this compound moiety can serve as a precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The construction of these bicyclic and polycyclic structures often involves the strategic functionalization of the pyrimidine ring followed by intramolecular cyclization reactions.

One important class of fused systems is the pyrimido[4,5-d]pyridazines . The synthesis of these compounds can be achieved through a multi-step process starting from appropriately substituted pyrimidines. While direct examples starting from this compound are not extensively documented, the general strategy involves the introduction of a suitable two-carbon unit at the 5- and 6-positions of the pyrimidine ring, followed by condensation with hydrazine. For instance, a novel and simple regioselective synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives has been reported via a one-pot three-component reaction, showcasing a potential pathway for creating fused systems from pyrimidine precursors researchgate.net. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has also been explored through various routes, including the reaction of 6-aminouracils with different reagents researchgate.net. These methodologies highlight the potential for developing synthetic routes to fused systems starting from this compound, likely requiring initial functionalization at the 6-position.

Another key fused heterocyclic system is the pyrano[2,3-d]pyrimidines . The synthesis of these compounds often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a suitable pyrimidine derivative. For example, tetrahydrobenzo[b]pyran derivatives have been utilized as precursors for the synthesis of new pyrano[2,3-d]pyrimidine derivatives ijcce.ac.ir. The reaction of such precursors with acetic anhydride (B1165640) in the presence of sulfuric acid under reflux can yield the fused pyrimidine system ijcce.ac.ir. This approach suggests that this compound could potentially undergo condensation with suitable reagents to form the pyran ring fused to the pyrimidine core.

The formation of these fused systems is a testament to the versatility of the pyrimidine ring as a scaffold for building molecular complexity.

Asymmetric Coupling Reactions Involving this compound Precursors

Asymmetric coupling reactions are powerful tools for the synthesis of chiral molecules, and palladium-catalyzed cross-coupling reactions have been extensively used for the functionalization of pyrimidine derivatives internationaljournalcorner.cominternationaljournalcorner.combohrium.com. While specific examples of asymmetric coupling reactions involving this compound are not prevalent in the literature, the principles can be extrapolated from related systems.

The general approach involves the use of a chiral palladium catalyst to couple a pyrimidine derivative, typically a halopyrimidine, with a suitable coupling partner. For instance, the Suzuki-Miyaura coupling of 5-bromopyrimidines with aryl boronic acids has been used to synthesize 5-arylated pyrimidines bohrium.com. To achieve asymmetry, a chiral ligand is employed to control the stereochemical outcome of the reaction. The development of adaptive ligands, such as Sadphos, has shown promise in palladium-catalyzed asymmetric reactions, including coupling and intramolecular Heck reactions acs.org.

For this compound, a precursor for asymmetric coupling would likely be a halogenated derivative, such as 6-chloro-4-methylpyrimidin-5-ol. This precursor could then be subjected to a palladium-catalyzed asymmetric coupling reaction with a variety of coupling partners, such as boronic acids, organozinc reagents, or terminal alkynes, in the presence of a chiral ligand to afford enantioenriched products. The synthesis of 4-alkynylpyrrolo[2,3-d]pyrimidines through palladium-catalyzed cross-coupling reactions of 4-iodopyrrolopyrimidines with terminal alkynes demonstrates the feasibility of such transformations on related heterocyclic systems researchgate.net.

Reactivity Profiles and Mechanistic Studies of this compound Derivatives

The reactivity of this compound is dictated by the interplay of its functional groups and the electronic nature of the pyrimidine ring.

Nucleophilic and Electrophilic Reactivity Pathways

The pyrimidine ring in this compound is generally electron-deficient, making it susceptible to nucleophilic attack . Nucleophilic substitution reactions are common in pyrimidine chemistry, where a nucleophile replaces a leaving group on the ring wikipedia.org. The hydroxyl group at the 5-position in this compound can be converted into a better leaving group to facilitate nucleophilic substitution. For instance, the hydroxyl group can be transformed into a sulfonate ester, which can then be displaced by various nucleophiles. The chlorine atom in 5-chloro-2-methylpyrimidin-4(3H)-one, a related compound, serves as a potential site for nucleophilic aromatic substitution reactions vulcanchem.com.

Conversely, the pyrimidine ring can also undergo electrophilic substitution , although this is generally less facile than in electron-rich aromatic systems. The presence of the electron-donating hydroxyl and methyl groups in this compound can activate the ring towards electrophilic attack to some extent. The most likely position for electrophilic substitution would be the 6-position, which is activated by the adjacent hydroxyl group. For example, formylation of a related compound, 5-(hydroxymethyl)-2-methylpyrimidin-4-ol (B1590950), can occur at the 5-position via electrophilic substitution .

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically catalyzed by a base . While direct examples of Knoevenagel condensation involving the methyl group of this compound are not widely reported, the reaction is a known transformation for activated methyl groups on heterocyclic rings.

In principle, the methyl group at the 4-position of the pyrimidine ring could be activated for condensation with an aromatic aldehyde in the presence of a suitable base. The electron-withdrawing nature of the pyrimidine ring can enhance the acidity of the methyl protons, facilitating their removal by a base to form a carbanion. This carbanion can then act as a nucleophile and attack the carbonyl carbon of an aldehyde. Subsequent dehydration would lead to the formation of a styryl-like derivative. The specificity of the Knoevenagel reaction has been studied for related pyrazol-5-ol derivatives bearing a pyrimidinyl substituent, where reaction with aromatic aldehydes yielded different products depending on the aldehyde's substituents researchgate.net.

The reaction conditions, such as the choice of base and solvent, would be crucial in promoting the desired condensation while avoiding side reactions.

Reaction with Heterocyclic CH Acids

The reaction of this compound with heterocyclic CH acids represents a potential route for the synthesis of more complex heterocyclic systems. Heterocyclic CH acids are compounds that contain an acidic C-H bond within a heterocyclic ring. The acidity of this proton is enhanced by the presence of adjacent electron-withdrawing groups.

While specific studies on the reaction of this compound with heterocyclic CH acids are scarce, the general principle would involve the deprotonation of the CH acid by a base to generate a nucleophilic carbanion. This carbanion could then potentially react with the pyrimidine ring of this compound, either through nucleophilic addition or substitution, depending on the reaction conditions and the specific substrate. For example, the reaction could be envisioned to occur at the 6-position of the pyrimidine ring, especially if this position is activated with a leaving group.

Research on the synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives through the three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione (a CH acid), and aromatic aldehydes demonstrates the feasibility of using CH acids in the construction of fused pyrimidine systems sharif.edu. This suggests a potential avenue for the derivatization of this compound.

Role of Tautomerism in Chemical Reactivity

Tautomerism, the interconversion of constitutional isomers, plays a significant role in the chemical reactivity of this compound tgc.ac.in. This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (4-methyl-1H-pyrimidin-5(6H)-one) . The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH vulcanchem.com.

The presence of these tautomers has profound implications for the reactivity of the molecule numberanalytics.com.

Nucleophilic and Electrophilic Character: The enol form, with its hydroxyl group, can act as a nucleophile. The keto form, on the other hand, possesses a carbonyl group and an acidic N-H proton, influencing its participation in different reaction pathways. The tautomeric equilibrium can affect reaction rates by influencing the concentration of the more reactive tautomer numberanalytics.com.

Reaction Site Selectivity: The different tautomers present different reactive sites. For example, alkylation could occur on the oxygen of the enol form to give an O-alkylated product, or on the nitrogen of the keto form to give an N-alkylated product.

Influence on Acidity and Basicity: Tautomerism can alter the acidity and basicity of the molecule, which in turn affects its reactivity in acid- or base-catalyzed reactions numberanalytics.com.

The tautomeric behavior of 4-hydroxypyrimidines is a well-studied phenomenon. For instance, 5-(hydroxymethyl)-2-methylpyrimidin-4-ol also exhibits keto-enol tautomerism, with the equilibrium being dependent on the environment . Understanding and controlling the tautomeric equilibrium is therefore crucial for predicting and directing the chemical transformations of this compound and its derivatives.

Spectroscopic and Advanced Characterization Techniques for 4 Methylpyrimidin 5 Ol and Its Analogs

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is pivotal for identifying functional groups and understanding the molecular structure of 4-methylpyrimidin-5-ol. These techniques are particularly useful in studying the tautomeric equilibrium between the enol and keto forms of the molecule.

The FT-IR spectrum of pyrimidine (B1678525) derivatives often reveals characteristic vibrations. For instance, the -OH group's stretching vibrations are typically observed in the 3200–3500 cm⁻¹ range. vulcanchem.com The presence of a keto tautomer can be identified by a carbonyl stretching vibration around 1660-1680 cm⁻¹. The pyrimidine ring itself exhibits characteristic vibrations between 1600–1700 cm⁻¹. Theoretical studies combined with experimental data have been used to assign the complex vibrational bands observed in the spectra of pyrimidine derivatives, confirming the presence of different tautomers. scielo.brscielo.brscienceopen.com The fingerprint region of the IR spectrum, typically from 1200 cm⁻¹ to 600 cm⁻¹, provides a unique pattern for the molecule, allowing for its precise identification. redalyc.org

Table 1: Selected FT-IR Vibrational Frequencies for Pyrimidine Analogs

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Hydroxyl (-OH) Stretching 3200–3500 vulcanchem.com
Amino (-NH₂) Stretching 3350–3450 vulcanchem.com
Carbonyl (C=O) Stretching 1660-1680
Pyrimidine Ring Stretching 1600–1700

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

In ¹H NMR spectra of similar pyrimidine derivatives, the methyl group protons typically appear as a singlet in the range of δ 2.1–2.5 ppm. vulcanchem.com The protons on the pyrimidine ring itself will have distinct chemical shifts depending on their position and the electronic effects of the substituents. For example, in a related compound, 4-methylpyridine, the protons on the ring appear at δ 8.60 and 7.28 ppm. chemicalbook.com The hydroxyl proton signal can be broad and its chemical shift is often variable due to solvent effects and hydrogen bonding.

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon atoms of the pyrimidine ring and the methyl group will have characteristic chemical shifts, which can be predicted and compared with experimental data to confirm the structure. arabjchem.orgspectrabase.com For instance, in 5-methylpyrimidine, the methyl carbon appears around δ 17 ppm, while the ring carbons resonate between δ 128 and 164 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Analogs

Protons Predicted Chemical Shift (ppm) Reference
Methyl (-CH₃) 2.1–2.5 vulcanchem.com
Hydroxyl (-OH) 8-10
Aminomethyl (-CH₂NH₂) 3.1-3.4 vulcanchem.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is indispensable for determining the molecular weight and probing the fragmentation patterns of this compound, thereby confirming its elemental composition and structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for analyzing pyrimidine derivatives, especially for polar and non-volatile compounds. mdpi.com The technique separates the compound from a mixture using liquid chromatography, followed by ionization and mass analysis. rsc.org For compounds like 4-methylimidazole (B133652), a related molecule, LC-MS has been shown to be a primary analytical technique, often providing low limits of detection. mdpi.com The resulting mass spectrum typically displays a prominent molecular ion peak, which confirms the molecular weight of the compound. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of pyrimidine derivatives. ajol.infonih.gov In some cases, derivatization might be required to enhance the volatility of the analyte. mdpi.com The mass spectrometer fragments the ionized compound, producing a unique fragmentation pattern that serves as a molecular fingerprint. arabjchem.orgacdlabs.comchemguide.co.uk This pattern provides valuable structural information. acdlabs.comchemguide.co.uk For example, the mass spectrum of a related compound, 4-methylpyrimidin-2-ol, shows a top peak at m/z 110, corresponding to the molecular ion. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to study the adsorption of molecules on solid surfaces. stinstruments.commeasurlabs.comphi.com It works by bombarding the sample surface with a primary ion beam, which causes the ejection of secondary ions from the outermost layer. stinstruments.comphi.com These secondary ions are then analyzed based on their mass-to-charge ratio. measurlabs.com TOF-SIMS can provide detailed information about the chemical composition and molecular orientation of adsorbed species, which is crucial for understanding surface phenomena like corrosion inhibition by pyrimidine derivatives. stinstruments.comnih.gov Studies have utilized this technique to investigate the adsorption of N-heterocyclic compounds, including pyrimidines, on various surfaces. researchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Protonation Studies

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV-Vis light corresponds to the promotion of electrons to higher energy orbitals, and the wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of pyrimidine derivatives is sensitive to the pH of the solution. Protonation or deprotonation of the molecule alters its electronic structure, leading to shifts in the λmax. This property is utilized to determine the acid dissociation constants (pKa) of the compound. For instance, the nitrogen atoms in a pyrimidine ring have pKa values for protonation, and hydroxyl groups have pKa values for deprotonation. Studies on similar compounds have shown that different tautomeric forms also exhibit distinct UV-Vis spectra, allowing for the investigation of tautomeric equilibria.

Table 3: pKa Values for a Related Pyrimidine Derivative

Group pKa for Protonation pKa for Deprotonation Reference
Pyrimidine Nitrogens 1.8-2.0 -
4-Hydroxyl Group - 8.5-9.0

X-ray Diffraction Analysis for Solid-State Structure Determination

Research findings on pyrimidine analogs demonstrate how different substituents influence the crystal lattice. For instance, the analysis of two ursolic acid-pyrimidine derivatives showed that both crystallize in the monoclinic P2₁ space group, with slight variations in their unit cell parameters. cjsc.ac.cn Similarly, a benzofuro[3,2-d]pyrimidine derivative was found to crystallize in the triclinic P-1 space group, forming a 2D supramolecular layer stabilized by hydrogen bonds and C-H···π interactions. asianpubs.org In another example, the crystal structure of 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine was characterized as monoclinic (P2₁/c), with its packing dominated by arene interactions in the absence of conventional hydrogen bonds. iucr.org These studies underscore the importance of XRD in understanding the solid-state architecture of pyrimidine-based compounds.

The table below summarizes crystallographic data for several pyrimidine analogs, illustrating the typical parameters obtained from single-crystal XRD analysis.

Table 1: Crystallographic Data for Selected Pyrimidine Analogs

Compound Name Crystal System Space Group a (Å) b (Å) c (Å) β (°) Z Reference
Pyrimidine Derivative 5a Monoclinic P2₁ 12.258 10.396 15.570 107.21 2 cjsc.ac.cn
Pyrimidine Derivative 5b Monoclinic P2₁ 12.371 10.647 15.722 109.44 2 cjsc.ac.cn
N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine Triclinic P-1 9.5792 10.3148 17.1132 α=104.102, γ=95.381 2 asianpubs.org
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole 3 Triclinic P-1 5.9308 10.9695 14.7966 α=100.501, γ=103.818 - mdpi.com

X-ray Photoelectron Spectroscopy (XPS) in Adsorption Research

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, chemical states, and electronic states of elements within the top 1-10 nm of a material's surface. unimi.it In the context of pyrimidine derivatives, XPS is particularly valuable for studying their adsorption behavior on various substrates, such as metals, which is crucial for applications in corrosion inhibition and nanotechnology. frontiersin.orgaip.org

XPS analysis of pyrimidine analogs adsorbed on metal surfaces can elucidate the nature of the molecule-substrate interaction. The binding energies of core-level electrons (e.g., N 1s, C 1s, O 1s) are sensitive to the local chemical environment. A shift in binding energy upon adsorption can indicate the formation of a chemical bond (chemisorption) between the molecule and the substrate. cnrs.fr

For example, studies on the adsorption of 2,2′-dipyrimidyl disulfide on a Au(111) surface showed that the process involves the cleavage of the S-S bond to form a 2-pyrimidinethiolate self-assembled monolayer. mdpi.com The N 1s XPS spectrum was deconvoluted to show that most nitrogen atoms in the pyrimidine rings were in a deprotonated state, influencing the orientation and packing of the molecules on the surface. mdpi.com Similarly, research on imidazo[1,2-a]pyrimidine (B1208166) derivatives as corrosion inhibitors for mild steel in HCl solution used XPS to confirm the composition of the adsorbed organic layer. frontiersin.org The high-resolution spectra for C 1s, O 1s, N 1s, and Fe 2p provided direct evidence of the inhibitor's adsorption on the steel surface. frontiersin.orgresearchgate.net

In another study, the adsorption of 5-Fluorouracil, a pyrimidine analog, was compared on Au(111) and Cu(111) surfaces. aip.org XPS data revealed a significant difference in interaction: physisorption on the inert gold surface versus chemisorption on the more reactive copper surface, which was evidenced by changes in the core-level spectra. aip.org These findings highlight the capability of XPS to probe the specific atoms involved in surface bonding and the orientation of the adsorbed molecules. rsc.org

The table below presents representative XPS data for pyrimidine analogs adsorbed on different metal surfaces.

Table 2: Representative XPS Data for Adsorbed Pyrimidine Analogs

Analog / System Substrate Core Level Binding Energy (eV) / Observation Interpretation Reference
2-Pyrimidinethiolate (2PymS) Au(111) N 1s Deconvoluted into four peaks, indicating different chemical states of nitrogen. Most N atoms exist in a deprotonated form, influencing molecular orientation. mdpi.com
5-Fluorouracil (5-FU) Au(111) C 1s Peak at 286.24 eV attributed to C5 and C6 atoms. Indicates physisorption with the molecule lying nearly parallel to the surface. aip.org
Imidazo[1,2-a]pyrimidine Derivatives (DPIP/OPIP) Mild Steel N 1s, C 1s, Fe 2p Presence of inhibitor peaks on the steel surface after immersion. Confirms the formation of an adsorbed protective film on the metal. frontiersin.orgresearchgate.net

Computational and Theoretical Investigations of 4 Methylpyrimidin 5 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 4-Methylpyrimidin-5-ol, DFT calculations offer a detailed picture of its geometric and electronic properties.

Molecular Geometry Optimization and Conformational Analysis

The geometry of this compound can be optimized using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, to find the most stable arrangement of its atoms. researchgate.net The pyrimidine (B1678525) ring is expected to have a quasi-planar conformation, a common feature for such aromatic systems. The introduction of the methyl and hydroxyl groups will cause minor deviations in the bond lengths and angles from those of an unsubstituted pyrimidine ring due to steric and electronic effects.

A critical aspect of the conformational analysis of this compound is the potential for tautomerism, a phenomenon where the molecule can exist in different forms that are in equilibrium. The primary tautomers are the enol form (this compound) and the keto form (4-methylpyrimidin-5(6H)-one). Computational studies on similar hydroxypyrimidines, such as 4-hydroxypyrimidine, have shown that the relative stability of these tautomers is influenced by the environment. d-nb.inforesearchgate.net While the enol form may be slightly more stable in the gas phase, the keto tautomer is often favored in polar solvents. researchgate.net The precise equilibrium for this compound would be determined by the electronic influence of the methyl group at the 4-position. DFT calculations are crucial for determining the relative energies of these tautomers and predicting the dominant form under different conditions.

Table 1: Predicted Geometrical Parameters for Pyrimidine Derivatives from DFT Studies

ParameterRepresentative Value (Pyrimidine Derivatives)Reference
C-N Bond Length (ring)~1.34 Å mdpi.com
C-C Bond Length (ring)~1.39 Å mdpi.com
C-O Bond Length~1.36 Å (enol)
C-CH3 Bond Length~1.51 Å nih.gov
C-N-C Bond Angle~116° mdpi.com
N-C-N Bond Angle~127° mdpi.com

Note: These are representative values from DFT studies on similar pyrimidine structures and provide an estimation for this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential - MEP, Mulliken Charges)

The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how the molecule interacts with other species. irjweb.com For pyrimidine derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. irjweb.com

Table 2: Representative Frontier Orbital Energies for Pyrimidine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Pyrimidine-(pyrrol)n derivative-5.5 to -6.0-2.0 to -2.5~3.5
Pyrimidine-(thiophen)n derivative-5.8 to -6.2-2.8 to -3.2~3.0 jmaterenvironsci.com
2-amino-5-bromo-6-methyl-4-pyrimidinol-6.5-1.5~5.0 nih.gov

Note: Values are illustrative, based on DFT calculations for various pyrimidine derivatives.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. uni-muenchen.de For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. These sites are susceptible to electrophilic attack. nih.gov Regions of positive potential (blue) are generally found around the hydrogen atoms, indicating sites for nucleophilic attack.

Mulliken charge analysis distributes the total charge of the molecule among its atoms, offering a quantitative measure of the electronic distribution. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges. This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and biological targets.

Prediction and Interpretation of Spectroscopic Data

DFT calculations are highly effective in predicting and helping to interpret spectroscopic data, including vibrational (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Theoretical vibrational frequencies can be calculated and then scaled to account for anharmonicity and other systematic errors, often showing good agreement with experimental spectra. researchgate.net This allows for the confident assignment of specific vibrational modes to the observed spectral bands, such as the O-H stretch of the hydroxyl group, C-H stretches of the methyl group and the pyrimidine ring, and the various ring stretching and bending modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms within the molecule, which can be challenging for complex structures.

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.gov This is fundamental in the field of drug discovery.

Ligand-Protein Interaction Predictions and Binding Affinity

Molecular docking simulations can place this compound into the binding site of a protein and estimate the binding affinity, usually reported as a docking score in kcal/mol. remedypublications.com The hydroxyl group and the nitrogen atoms of the pyrimidine ring are key functional groups that can participate in hydrogen bonding with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone. The methyl group can engage in hydrophobic interactions.

Studies on various pyrimidine derivatives have shown their potential to bind to a range of protein targets, including kinases and enzymes involved in metabolic pathways. nih.govremedypublications.com For instance, pyrimidine analogs have been docked into the active sites of enzymes like cyclin-dependent kinase 2, showing potential inhibitory activity. nih.gov The predicted binding mode and affinity provide a hypothesis about the molecule's potential biological activity.

Table 3: Example Binding Affinities of Pyrimidine Derivatives with Protein Targets

Pyrimidine DerivativeProtein Target (PDB ID)Binding Affinity (kcal/mol)Reference
Pyrimidine Chalcone (B49325) AnalogCyclin-dependent kinase 2 (1HCK)-7.4 to -7.9 nih.gov
Pyrazolo-pyrimidine DerivativeLyase Enzyme-6.4 to -8.5 researchgate.net
Pyrido[2,3-d]pyrimidine AnalogSARS-CoV-2 Main Protease (6Y2F)-6.5 to -7.5 mdpi.com

Structure-Based Drug Design Implications for this compound Analogs

The insights gained from quantum chemical calculations and molecular docking studies form the basis of structure-based drug design. nih.gov By understanding the three-dimensional structure and electronic properties of this compound and how it interacts with a biological target, medicinal chemists can rationally design new analogs with improved properties. humanjournals.comnih.gov

For example, if docking studies reveal that a specific region of the binding pocket is unoccupied, the structure of this compound can be modified to include a functional group that can form additional favorable interactions, potentially increasing binding affinity and selectivity. mdpi.com The calculated electronic properties, such as the MEP, can guide the modification of the molecule to enhance its interactions with the target. This iterative process of computational modeling, chemical synthesis, and biological testing is a powerful strategy for the development of new therapeutic agents based on the this compound scaffold. gsconlinepress.com

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org These models are invaluable in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological effect. A QSAR study typically involves calculating a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, and then using statistical methods to build a predictive model. scirp.org

While a specific QSAR model exclusively for this compound derivatives is not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related pyrimidine series. For instance, a QSAR study on a series of 2,4,6-trisubstituted pyrimidine derivatives as antimalarial agents against Plasmodium falciparum revealed the importance of electronic and steric properties in determining their activity. In that study, the final QSAR equation highlighted that the charges on specific carbon atoms (qC7, qC9, qC12, qC13) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were key descriptors. The model suggested that increasing the electron-donating character of substituents could enhance the antimalarial activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. scirp.org

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and lipophilic (e.g., LogP) properties, are calculated for each molecule in the series. scirp.orgbiolscigroup.us

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a mathematical equation is developed that links the descriptors to the biological activity. scirp.org

Model Validation: The model's statistical robustness and predictive power are rigorously tested using methods like cross-validation and external validation with a test set of compounds. biolscigroup.us

The insights gained from such models can guide the synthesis of new derivatives of this compound with potentially enhanced biological activities. For example, a hypothetical QSAR study on a series of this compound derivatives might reveal that descriptors related to hydrogen bonding capacity and molecular shape are crucial for a particular therapeutic target.

Compound DerivativeExperimental Activity (pIC₅₀)Key Descriptor 1 (e.g., LUMO Energy)Key Descriptor 2 (e.g., Dipole Moment)Predicted Activity (pIC₅₀)
Derivative A5.2-1.5 eV2.1 D5.1
Derivative B5.8-1.7 eV2.5 D5.7
Derivative C6.1-1.8 eV2.9 D6.2
Derivative D5.5-1.6 eV2.3 D5.4

This table presents hypothetical data for illustrative purposes, demonstrating the type of information a QSAR study on this compound derivatives might generate.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. ksu.edu.sa Organic molecules with extensive π-conjugated systems and significant charge asymmetry (donor-π-acceptor structures) often exhibit large NLO responses. ksu.edu.sa Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules, guiding the design of new materials with enhanced performance. journaleras.comacs.org

The key parameter used to quantify the NLO response of a molecule at the microscopic level is the first-order hyperpolarizability (β). journaleras.com A larger value of β indicates a stronger NLO response. DFT calculations can reliably predict molecular geometries, electronic properties like dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.comacs.org

While specific experimental or theoretical NLO data for this compound is scarce, studies on related pyrimidine derivatives demonstrate their potential as NLO materials. For example, a theoretical investigation of 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (B1194179) (AMPBS), a derivative of the closely related 2-amino-6-methylpyrimidin-4-ol, was performed using DFT at the B3LYP/6-311G(d,p) level of theory. acs.org This study calculated the dipole moment, polarizability, and first hyperpolarizability to evaluate its NLO potential. acs.org The results indicated that the compound possesses promising NLO features, attributed to intramolecular charge transfer. acs.org

The calculated NLO properties for such a pyrimidine derivative are typically presented in a tabular format, comparing them to a standard reference material like urea.

CompoundMethod/Basis SetDipole Moment (μ) [Debye]Polarizability (α) [esu]First Hyperpolarizability (β) [esu]
AMPBSB3LYP/6-311G(d,p)7.372.16 x 10⁻²³3.89 x 10⁻³⁰
Urea (Reference)Theoretical1.373.83 x 10⁻²⁴0.37 x 10⁻³⁰

This table presents data for a related pyrimidine derivative (AMPBS) to illustrate the typical output of an NLO computational study. acs.org The values demonstrate a significantly higher hyperpolarizability compared to the reference compound urea, indicating NLO potential.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. A small HOMO-LUMO energy gap is often associated with higher polarizability and a larger hyperpolarizability, indicating a more facile intramolecular charge transfer, which is a key factor for NLO activity. acs.org For this compound and its derivatives, substitutions that decrease this energy gap, such as the introduction of strong electron-donating and electron-withdrawing groups across the pyrimidine ring, would be a rational strategy to enhance their NLO properties.

Biological Activities and Mechanistic Studies of 4 Methylpyrimidin 5 Ol Derivatives

Antimicrobial Activity Investigations

Derivatives of 4-methylpyrimidin-5-ol have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. The following sections detail the research findings related to their antimicrobial properties and the underlying mechanisms of action that have been identified.

Antibacterial Efficacy and Mechanism of Action (e.g., DNA Gyrase Inhibition)

The antibacterial potential of pyrimidine (B1678525) derivatives has been an active area of research, with a significant focus on their ability to inhibit essential bacterial enzymes. One of the key targets for these compounds is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. rsc.orgvietnamjournal.ru Inhibition of this enzyme leads to the disruption of DNA topology, ultimately resulting in bacterial cell death.

Several studies have highlighted the efficacy of pyrimidine-containing compounds as DNA gyrase inhibitors. For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and synthesized as potential DNA gyrase inhibitors. nih.gov Among these, compound 3k demonstrated potent inhibitory activity against Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Similarly, novel N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have been discovered, with the most potent compounds exhibiting low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org

Furthermore, research on heteroaryl-based ciprofloxacin (B1669076) derivatives, which incorporate a pyrimidine moiety, has shown promising results. mdpi.com Compounds 4, 5, and 6 from this series were particularly effective against S. aureus, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. mdpi.com These compounds also demonstrated inhibitory activity against E. coli DNA gyrase and topoisomerase IV. mdpi.com Specifically, compounds 4, 5, and 6 showed IC50 values of 1.47, 6.80, and 8.92 µM, respectively, against E. coli topoisomerase IV, which were more potent than the reference drug novobiocin (B609625) (IC50 = 11 µM). mdpi.com

Table 1: Antibacterial Activity of Pyrimidine Derivatives

Compound/Derivative ClassBacterial StrainActivity (MIC/IC50)Mechanism of Action
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k)S. aureusIC50: 0.15 µg/mLDNA Gyrase Inhibition
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k)B. subtilisIC50: 0.25 µg/mLDNA Gyrase Inhibition
N-phenylpyrrolamide (Compound 22e)S. aureus ATCC 29213MIC: 0.25 µg/mLDNA Gyrase Inhibition
N-phenylpyrrolamide (Compound 22e)MRSAMIC: 0.25 µg/mLDNA Gyrase Inhibition
N-phenylpyrrolamide (Compound 22e)E. faecalis ATCC 29212MIC: 0.125 µg/mLDNA Gyrase Inhibition
Heteroaryl-based ciprofloxacin (Compound 4)S. aureusMIC: 0.035 µg/mLDNA Gyrase and Topoisomerase IV Inhibition
Heteroaryl-based ciprofloxacin (Compound 4)E. coliMIC: 0.062 µg/mLDNA Gyrase and Topoisomerase IV Inhibition
Heteroaryl-based ciprofloxacin (Compound 4)P. aureoginosaMIC: 0.062 µg/mLDNA Gyrase and Topoisomerase IV Inhibition

Antiviral Properties and Underlying Mechanisms

Pyrimidine derivatives have a long history in antiviral research, with many analogues functioning as nucleoside inhibitors that interfere with viral nucleic acid replication. beilstein-journals.org More recent studies have continued to explore the antiviral potential of this chemical class.

A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiviral activity against the tobacco mosaic virus (TMV). nih.gov Several of these compounds exhibited good antiviral activity, with compound 8i showing an excellent curative effect against TMV, with an EC50 value of 246.48µg/mL, which was better than the commercial product Ningnanmycin. nih.gov

In another study, 5-alkoxymethyluracil analogues were investigated for their antiviral properties. beilstein-journals.org Some of these compounds, such as 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine, were tested against Herpes simplex virus type 1 (HSV-1). beilstein-journals.org While the activity was weaker than that of established antiviral drugs like acyclovir, it nonetheless demonstrates the potential of pyrimidine derivatives in this therapeutic area. beilstein-journals.org The underlying mechanism for the antiviral activity of many pyrimidine derivatives is their ability to act as nucleoside analogues, thereby inhibiting viral DNA or RNA synthesis.

Anticancer Activity Research

The anticancer properties of this compound derivatives have been extensively studied, revealing their ability to induce cytotoxic effects in various cancer cell lines and to inhibit key enzymes involved in cancer progression.

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of pyrimidine derivatives on a wide range of human cancer cell lines. For instance, a study on pyrimidine derivatives synthesized from novel chalcones showed significant anticancer activity against lung cancer cell lines NCIH-460 and NCIH-522. rasayanjournal.co.in Another study evaluated the cytotoxicity of pyrimidine derivatives against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, finding a significant toxic effect. researchgate.net

A series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Compound 2 from this series showed the best antiproliferative effect against the MCF-7 cell line, with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). mdpi.com In another investigation, new pyrimidine-5-carbonitrile derivatives were evaluated for their anticancer activity against HepG2, A549 (non-small cell lung cancer), and MCF-7 cell lines. rsc.org Compound 10b from this series exhibited excellent activities, with IC50 values of 3.56, 5.85, and 7.68 μM, respectively. rsc.org

Table 2: Cytotoxic Activity of Pyrimidine Derivatives on Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 Value
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7 (Breast)4.3 ± 0.11 µg/mL (0.013 µM)
Pyrimidine-5-carbonitrile (Compound 10b)HepG2 (Liver)3.56 µM
Pyrimidine-5-carbonitrile (Compound 10b)A549 (Lung)5.85 µM
Pyrimidine-5-carbonitrile (Compound 10b)MCF-7 (Breast)7.68 µM
4-aminopyrazolo[3,4-d]pyrimidine (Compound 12c)UO-31 (Renal)0.87 µM
4-aminopyrazolo[3,4-d]pyrimidine (Compound 12f)HL-60 (TB) (Leukemia)1.41 µM
4-aminopyrazolo[3,4-d]pyrimidine (Compound 12c)MOLT-4 (Leukemia)1.58 µM

Enzyme Inhibition in Neoplastic Pathways (e.g., Kinase Inhibitors, 5-Lipoxygenase, EGFR, FAK, CDK)

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes that are crucial for the growth and survival of cancer cells.

Kinase Inhibitors: Protein kinases are a major focus of cancer drug discovery, and pyrimidine derivatives have been shown to be effective kinase inhibitors. mdpi.comrsc.org For example, Dasatinib, a multi-kinase inhibitor used in cancer therapy, contains an N-(2-methylpyrimidin-4-yl)thiazol-2-amine pharmacophore. nih.gov A series of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been identified as promising inhibitors of casein kinase 1 (CK1) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A). mdpi.com

5-Lipoxygenase (5-LOX) Inhibition: The 5-lipoxygenase pathway is involved in inflammation and has been implicated in cancer development. researchgate.net While direct inhibition of 5-LOX by this compound has not been extensively reported, structurally related compounds have shown activity. For instance, 5-lipoxygenase inhibitors have been shown to induce antiproliferative and cytotoxic effects in human tumor cells. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is often overexpressed in cancer cells, and its inhibition is a key strategy in cancer therapy. mdpi.com Several pyrimidine derivatives have been developed as EGFR inhibitors. rsc.orgnih.govgoogle.comnih.govwaocp.orgresearchgate.net For example, new pyrimidine-5-carbonitrile derivatives have been synthesized as EGFR inhibitors, with compound 10b emerging as the most potent, with an IC50 value of 8.29 ± 0.04 nM. rsc.org A series of 5-(methylthio)pyrimidine (B78358) derivatives were also discovered as EGFR inhibitors that are selective for the L858R/T790M mutant form of the receptor. nih.gov

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis. nih.govescholarship.org Pyrimidine-based compounds have been developed as potent FAK inhibitors. mdpi.commdpi.comnih.gov For example, 2,4-dianilinopyrimidine derivatives have been reported as new FAK inhibitors, with one compound showing an IC50 of 47 nM. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.combohrium.com Pyrimidine derivatives have been investigated as CDK inhibitors. mdpi.comnih.govnih.gov For instance, a patent disclosed the use of pyrimidines with deuterated substituents to target CDKs. mdpi.com Additionally, 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as novel CDK12 inhibitors for the treatment of esophageal squamous cell carcinoma. nih.gov

Table 3: Enzyme Inhibition by Pyrimidine Derivatives in Neoplastic Pathways

Enzyme TargetDerivative Class/CompoundActivity (IC50)
DNA GyraseN′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k)0.15 µg/mL (S. aureus)
EGFRPyrimidine-5-carbonitrile (Compound 10b)8.29 ± 0.04 nM
FAK2,4-dianilinopyrimidine derivative47 nM
CDK124-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine (Compound H63)Potent inhibitor
Topoisomerase IVHeteroaryl-based ciprofloxacin (Compound 4)1.47 µM (E. coli)

Anti-tumor Mechanisms of Action

The pyrimidine scaffold is a crucial component in many drug molecules and has been extensively studied for its anti-cancer properties. mdpi.com Derivatives of this heterocyclic compound have shown the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

One area of focus has been the inhibition of protein kinases. For instance, certain 7- or 8-substituted-4-morpholine-quinazoline derivatives were designed with the expectation that substituents like 2-amino-pyrimidin-5-yl would confer good kinase inhibitory activity. biomedres.us One such compound demonstrated potent anticancer activity by significantly inhibiting the PI3K/Akt/mTOR pathway. biomedres.us Similarly, pyrimidine-based derivatives have been developed as focal adhesion kinase (FAK) inhibitors. One such inhibitor, compound 72, showed a strong inhibitory effect on cell proliferation with an IC50 value of 0.126 μM. mdpi.com

Other pyrimidine derivatives have been found to target tubulin polymerization. A prototype, compound 131, which features a fused 1,4-benzodioxane (B1196944) moiety, demonstrated significant potency against several cancer cell lines, including lung (A549, IC50 = 0.80 ± 0.09 μM), liver (HepG2, IC50 = 0.11 ± 0.02 μM), lymphoma (U937, IC50 = 0.07 ± 0.01 μM), and retinoblastoma (Y79, IC50 = 0.10 ± 0.02 μM). This compound was found to suppress tubulin polymerization and disrupt the microtubule network in HepG2 cells. mdpi.com

Furthermore, some pyridocarbazole derivatives, which include the pyrimidine structural element, have shown marked antitumor activity by acting as DNA intercalating agents and inhibitors of topoisomerase II. nih.gov The cytotoxic effects of some of these compounds are also linked to their impact on the p53 protein. nih.gov Thiazole (B1198619) derivatives, another class of compounds that can be related to pyrimidines, have been shown to induce apoptosis in leukemia cells by disrupting the mitochondrial membrane potential, activating caspase-3, and promoting the release of cytochrome c. researchgate.net

Anti-inflammatory and Analgesic Effects

Cyclooxygenase (COX) Inhibition and Selectivity

A significant mechanism underlying the anti-inflammatory and analgesic effects of this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. rsc.org These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) (PGE2), which are key mediators of inflammation. rsc.org

Several studies have synthesized and evaluated pyrimidine derivatives for their COX inhibitory potential. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were tested for their ability to inhibit COX enzymes. Four compounds (3a, 3b, 4b, and 4d) were found to suppress COX activity and consequently inhibit PGE2 production. rsc.org Specifically, the IC50 values against COX-1 for compounds 3b, 4b, and 4d were 19.45 ± 0.07, 26.04 ± 0.36, and 28.39 ± 0.03 μM, respectively. rsc.org

Another study on pyrano[2,3-d]pyrimidines revealed that derivatives 5 and 6 exhibited potent in vitro anti-inflammatory activity by selectively inhibiting COX-2. rsc.org Their IC50 values against COX-2 were 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, which is comparable to the standard drug celecoxib (B62257) (IC50 = 0.04 ± 0.01 μmol). rsc.org Similarly, certain pyrimidine derivatives, L1 and L2, demonstrated high selectivity towards COX-2, surpassing the performance of piroxicam (B610120) and showing results comparable to meloxicam. nih.gov

In the quest for selective COX-2 inhibitors with reduced side effects, researchers have explored various pyrimidine hybrids. A study on pyrimidine-pyridine hybrids reported that compound 3 showed the highest inhibitory activity against both COX-1 and COX-2, with IC50 values of 3.7 µM and 0.39 µM, respectively, compared to the standard celecoxib (IC50 = 5.47 µM for COX-1 and 0.86 µM for COX-2). d-nb.info

Compound/DerivativeTargetIC50/ActivitySelectivityReference
Pyrazolo[3,4-d]pyrimidine 3bCOX-119.45 ± 0.07 μM- rsc.org
Pyrazolo[3,4-d]pyrimidine 4bCOX-126.04 ± 0.36 μM- rsc.org
Pyrazolo[3,4-d]pyrimidine 4dCOX-128.39 ± 0.03 μM- rsc.org
Pyrano[2,3-d]pyrimidine 5COX-20.04 ± 0.09 μmolSelective rsc.org
Pyrano[2,3-d]pyrimidine 6COX-20.04 ± 0.02 μmolSelective rsc.org
Pyrimidine-Pyridine Hybrid 3COX-13.7 µM- d-nb.info
Pyrimidine-Pyridine Hybrid 3COX-20.39 µM- d-nb.info
Pyrimidine Derivative L1COX-2HighSelective nih.gov
Pyrimidine Derivative L2COX-2HighSelective nih.gov

Modulation of Inflammatory Cytokines and Pathways

Beyond COX inhibition, derivatives of this compound can exert their anti-inflammatory effects by modulating various inflammatory cytokines and signaling pathways. Some compounds have been shown to inhibit the production of pro-inflammatory cytokines, potentially through the suppression of the nuclear factor kappa B (NF-κB) activation pathway, which is central to the inflammatory response.

For instance, a study on 2,4-diarylaminopyrimidine derivatives investigated their anti-inflammatory activity in a lipopolysaccharide (LPS)-induced human airway epithelial cell inflammation model. mdpi.com This model is used to evaluate the ability of compounds to inhibit the release of inflammatory cytokines. mdpi.com Similarly, pyrimidine derivatives L1 and L2 were found to inhibit the growth of LPS-stimulated human leukemia monocytic cells (THP-1) in a dose-dependent manner. nih.gov

Furthermore, some benzoxazole (B165842) derivatives, which share structural similarities with pyrimidines, have been found to suppress the production of interferon-γ (IFN-γ), a critical inflammatory cytokine produced by T helper 1 (Th1) cells. nih.gov These compounds, DCPAB and HPAB, selectively inhibited Th1 cell development and suppressed the expression of T-bet, a key transcription factor for the IFN-γ gene. nih.gov This modulation of T-cell activity contributes to the attenuation of inflammatory conditions like colitis. nih.gov Some thiazole derivatives have also been observed to increase levels of the pro-inflammatory cytokine TNF-α while decreasing levels of the immunosuppressive cytokine IL-10, suggesting a complex modulation of the immune response. researchgate.net

Other Pharmacological Activities

Antimalarial Potential

The pyrimidine scaffold is a known pharmacophore in the development of antimalarial agents. lpnu.ua Derivatives of 2,4-diaminopyrimidine (B92962) have been investigated for their antiplasmodial activity against Plasmodium falciparum. These compounds often act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme for the parasite's survival.

Several studies have reported the antimalarial potential of various pyrimidine-containing hybrids. For example, quinoline-pyrimidine hybrids have been synthesized and evaluated. In one study, compounds with substituents at the 4-position of an arylsulfonamide group showed increased activity against P. falciparum. mdpi.com Specifically, compounds 72 (R = F), 74 (R = CH3), and 75 (R = Cl) exhibited high selectivity indices and were further tested in vivo against P. berghei. mdpi.com

Another approach involves the hybridization of pyrimidine with other heterocyclic systems. A series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed as non-quinoline antimalarials. mdpi.com While some of these compounds showed activity against P. falciparum, their potency was lower than that of the parent quinoline-based prototype. mdpi.com A recent phenotypic screen identified a pyrazole (B372694) derivative, MMV1794211, with picomolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. verixiv.org

Compound/DerivativeParasite StrainIC50/ActivityReference
Quinoline-pyrimidine hybrid 72 (R = F)P. falciparum0.10 µM mdpi.com
Quinoline-pyrimidine hybrid 74 (R = CH3)P. falciparum0.05 µM mdpi.com
Quinoline-pyrimidine hybrid 75 (R = Cl)P. falciparum0.09 µM mdpi.com
1H-pyrazolo[3,4-d]pyrimidine 87P. falciparum3.46 µM mdpi.com
Pyrazole derivative MMV1794211P. falciparum (NF54)4.9 pM verixiv.org

Anticonvulsant Properties

The pyrimidine nucleus is also a feature of compounds with potential anticonvulsant activity. mdpi.com Research in this area has explored various derivatives and their mechanisms of action, which often involve modulation of ion channels or neurotransmitter systems.

A study on N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogs, which contain a pyridine (B92270) ring structurally related to pyrimidine, evaluated their anticonvulsant effects. researchgate.net Compound 4e demonstrated a significant anticonvulsive effect in the pentylenetetrazole (PTZ) seizure model, providing 50% and 80% protection from mortality at doses of 10 mg/kg and 30 mg/kg, respectively. researchgate.net

Other research has focused on pyrrolidine-2,5-dione derivatives, which have been hybridized with thiophene (B33073) rings. mdpi.com The most promising compound from this series, compound 4, exhibited a higher ED50 value than the reference drugs valproic acid and ethosuximide (B1671622) in the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com In vitro studies suggested that its mechanism of action involves moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Furthermore, molecular docking studies have been employed to predict the anticonvulsant potential of pyrimidine derivatives by evaluating their binding to targets such as the GABA receptor and GABA-transaminase (GABA-AT). uran.ua

Compound/DerivativeSeizure ModelActivityPlausible MechanismReference
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide 4ePentylenetetrazole (PTZ)80% protection at 30 mg/kgNot specified researchgate.net
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4)Maximal Electroshock (MES)ED50 = 62.14 mg/kgInhibition of Na+ and L-type Ca2+ channels mdpi.com
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4)6 HzED50 = 75.59 mg/kgInhibition of Na+ and L-type Ca2+ channels mdpi.com

Antihypertensive Effects

Derivatives of pyrimidine have been investigated for their potential as antihypertensive agents. thieme-connect.comnih.govresearchgate.net Studies have shown that certain pyrimidine derivatives can effectively lower blood pressure. nih.gov For instance, a new series of achiral pyrimidine derivatives, designed based on the structure of nifedipine (B1678770), demonstrated a significant decrease in mean arterial blood pressure in rabbits. researchgate.net Some of these compounds, specifically 5a, 5b, 11b, 8b, 9b–d, and 15b, reduced mean arterial rabbit blood pressure by a range of 51.4 to 78.2 mmHg. researchgate.net

The mechanism behind the antihypertensive effects of these pyrimidine derivatives often involves the blockade of calcium channels. researchgate.netmdpi.com Compounds 5a, 5b, 9b, and 9c from the aforementioned study exhibited calcium channel blocking activity in rabbit aorta preparations, leading to relaxation ranging from 74.4% to 89.2%, which was more effective than the reference drug nifedipine (57.6%). researchgate.net Furthermore, histopathological examination of rat aorta treated with compound 5b revealed an intense expression of endothelial nitric oxide synthase (eNOS), suggesting that its blood pressure-lowering effect is also mediated by the activation of eNOS expression. researchgate.net

Other pyrimidine derivatives, such as tetrahydropyrimidine-2-thione and its condensed forms, have also shown potent antihypertensive activity, with some compounds being more effective than nifedipine. thieme-connect.comnih.gov The vasodilatory effect of some pyrimidine derivatives has been found to be endothelium-independent and is associated with the inhibition of phenylephrine (B352888) and K+-induced contractions in isolated rat aortic rings. nih.gov These compounds also caused a rightward shift in the concentration-response curves of Ca++ and phenylephrine, indicating a competitive antagonism. nih.gov

Table 1: Antihypertensive Activity of Selected Pyrimidine Derivatives

CompoundAnimal ModelEffectMechanism of Action
5a, 5b, 11b, 8b, 9b–d, 15b RabbitDecrease in mean arterial blood pressure (51.4-78.2 mmHg) researchgate.netCalcium channel blockade; activation of eNOS expression (for 5b) researchgate.net
1, 2b Not SpecifiedMore potent than nifedipine thieme-connect.comnih.govNot specified
3b, 10a Not SpecifiedEquipotent to nifedipine thieme-connect.comnih.govNot specified
SR-5, SR-8, SR-9, SR-10 RatReduced blood pressure, normalized renal functions nih.govVasodilation via Ca++ antagonism, antioxidant, and anti-inflammatory pathways nih.gov

Antioxidant Capacity

Pyrimidine derivatives have demonstrated notable antioxidant properties in various studies. bohrium.comnih.govdergipark.org.trnih.govrasayanjournal.co.innih.govajol.info The antioxidant activity is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation. bohrium.comdergipark.org.trnih.govajol.info

For instance, a series of novel 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues (S1-S15) were synthesized and evaluated for their antioxidant activity. bohrium.com Among them, compounds S2 and S4 exhibited outstanding antioxidant properties with IC50 values of 13.33μg/ml and 43.13μg/ml, respectively, in the DPPH assay. bohrium.com Another study on pyrimidine derivatives derived from novel chalcones also identified compounds with exceptional antioxidant activity, surpassing that of the standard drug ascorbic acid. rasayanjournal.co.in Specifically, compounds PYMA1 and PYMA8 showed remarkable antioxidant properties. rasayanjournal.co.in

The antioxidant mechanism of some pyrimidine derivatives is linked to their ability to reduce free radical levels and inhibit enzymes like lipoxygenase (LOX). nih.govnih.gov Certain pyrimidine derivatives, L1 and L2, were found to reduce reactive oxygen species (ROS) levels, confirming their antioxidant properties. nih.gov Similarly, pyrimidine derivatives 2a and 2f, along with chalcone (B49325) 1g, were identified as potent lipoxygenase inhibitors with IC50 values of 42 μΜ, 47.5 μΜ, and 17 μM, respectively. nih.gov The antioxidant potential of pyrimidine derivatives is also attributed to their ability to enhance the levels of antioxidant enzymes like glutathione-s-transferase and catalase, while reducing lipid peroxidation. nih.gov

Table 2: Antioxidant Activity of Selected Pyrimidine Derivatives

Compound SeriesAssayMost Potent CompoundsKey Findings
2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues (S1-S15) DPPH assayS2 (IC50 = 13.33μg/ml), S4 (IC50 = 43.13μg/ml) bohrium.comExhibited robust antioxidant characteristics, surpassing standard drugs in some cases. bohrium.com
Pyrimidine derivatives from chalcones DPPH, nitric oxide, and superoxide (B77818) radical scavenging assaysPYMA1, PYMA8 rasayanjournal.co.inShowed exceptional antioxidant properties, surpassing ascorbic acid. rasayanjournal.co.in
L1-L4 ROS assayL1, L2 nih.govReduced free radical levels, confirming antioxidant properties. nih.gov
Pyrido[2,3-d]pyrimidine derivatives Anti-lipid peroxidation, LOX inhibition2a (IC50 = 42 μΜ), 2f (IC50 = 47.5 μΜ) nih.govStrongly inhibited lipid peroxidation and lipoxygenase. nih.gov
Pyranopyrimidines and dithiopyridopyrimidinediones DPPH radical scavengingP3, J4, S10, P5, P7 (IC50 = 12, 40, 48, 50, 54 µg/ml) ajol.infoDemonstrated radical scavenging activity equal to or more potent than ascorbic acid. ajol.info

Central Nervous System (CNS) Activity (e.g., Anxiolytics)

Derivatives of the pyrimidine structure have been explored for their effects on the central nervous system (CNS), with a particular focus on anxiolytic (anti-anxiety) properties. nih.govmdpi.comnih.govresearchgate.netijpbs.com Research has indicated that certain pyrimidine derivatives can exhibit significant anxiolytic activity. mdpi.comnih.gov

Studies on fused heterocyclic systems containing a pyrimidine ring, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines, have revealed compounds with pronounced anxiolytic effects. mdpi.comresearchgate.net For example, compounds 6n, 6b, and 7c from one study demonstrated notable anti-anxiety activity. mdpi.com Similarly, tricyclic thieno[2,3-b]pyridines and tetracyclic pyridothieno[3,2-d]pyrimidin-8-ones, particularly compounds 3b-f and 4e, have shown anxiolytic effects in models like the "open field" and "elevated plus maze" tests. nih.gov

The mechanism of action for the anxiolytic effects of pyrimidine derivatives is believed to involve their interaction with various neurotransmitter systems. nih.gov Some pyrimidine nucleosides may exert their effects by binding to GABA, benzodiazepine, and imipramine (B1671792) receptors. nih.gov Molecular docking studies have further elucidated these interactions, showing that some derivatives bind to the active site of γ-aminobutyric acid type A (GABAA) receptors and the serotonin (B10506) transporter (SERT). nih.gov For instance, compounds 3c and 4b were found to bind tightly to GABAA receptors, while compound 4e showed a high affinity for the SERT. nih.gov These findings suggest that the anxiolytic potential of these derivatives is rooted in their ability to modulate key targets in the CNS involved in anxiety. nih.gov

Table 3: Anxiolytic Activity of Selected Pyrimidine Derivatives

Compound SeriesAnimal Model/AssayMost Active CompoundsProposed Mechanism of Action
Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines "Elevated plus maze" (EPM) mdpi.com6n, 6b, 7c mdpi.comNot specified
Tricyclic thieno[2,3-b]pyridines, Tetracyclic pyridothieno[3,2-d]pyrimidin-8-ones "Open field", "Elevated plus maze" (EPM), Molecular Docking nih.gov3b-f, 4e nih.govBinding to GABAA receptors and serotonin transporter (SERT) nih.gov
Endogenous Pyrimidines (e.g., Uridine) Not specifiedUridine nih.govBinding to GABA, benzodiazepine, and imipramine receptors nih.gov

Modulators of Specific Biological Receptors (e.g., Mineralocorticoid Receptor, H3 Receptor, S1P Receptors)

Derivatives of this compound and related pyrimidine structures have been investigated as modulators of various biological receptors, including the Mineralocorticoid Receptor (MR), Histamine H3 Receptor, and Sphingosine-1-Phosphate (S1P) Receptors.

Mineralocorticoid Receptor (MR) Antagonists: Non-steroidal MR antagonists are of significant interest to avoid the side effects associated with steroidal options. nih.gov The 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold, which can be considered structurally related to certain pyrimidine derivatives, has been identified as suitable for developing non-steroidal MR antagonists. nih.gov Structure-based drug design has led to the identification of novel 1,4-DHP series that act as MR antagonists with good selectivity. nih.gov Molecular dynamics studies suggest that these compounds may interfere with the disposition of helix H12 of the MR, which is crucial for co-regulator recruitment, thus stabilizing a conformation that is unable to recruit co-activators. nih.gov

Histamine H3 Receptor Antagonists: While direct studies on this compound derivatives as H3 receptor antagonists are limited, the broader class of pyrimidine derivatives has been explored in this context.

S1P Receptor Modulators: Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have shown therapeutic potential in autoimmune diseases like multiple sclerosis. wikipedia.org Fingolimod (FTY720), a well-known S1P receptor modulator, is structurally related to sphingosine (B13886) and is converted to its active phosphate (B84403) form in the body. mdpi.com This active form, FTY720-P, acts as a functional antagonist at the S1P1 receptor by inducing its internalization and degradation. mdpi.com This action prevents the egress of lymphocytes from lymph nodes, which is a key mechanism in its therapeutic effect. wikipedia.orgmdpi.com Several other S1P receptor modulators, including ponesimod, siponimod, and ozanimod, are also in development, with some showing selectivity for specific S1P receptor subtypes like S1PR1 and S1PR5. nih.gov

Table 4: Modulation of Specific Biological Receptors by Pyrimidine-Related Derivatives

ReceptorCompound Class/ExampleActivityMechanism of Action
Mineralocorticoid Receptor (MR) 1,4-Dihydropyridine derivatives nih.govAntagonist nih.govInterference with MR helix H12 disposition, preventing co-activator recruitment nih.gov
Histamine H3 Receptor Pyrimidine derivativesAntagonistData not available in provided search results.
Sphingosine-1-Phosphate (S1P) Receptors Fingolimod (FTY720) mdpi.comFunctional Antagonist (at S1P1) mdpi.comInternalization and degradation of the S1P1 receptor, preventing lymphocyte egress from lymph nodes mdpi.com
Ponesimod, Siponimod, Ozanimod nih.govSelective Modulators (S1PR1 and S1PR5) nih.govModulation of S1P receptor subtypes to regulate lymphocyte trafficking nih.gov

Plant Growth Regulation Studies

Studies have shown that synthetic pyrimidine derivatives can exhibit auxin-like and cytokinin-like activities. doi.orgcrimsonpublishers.com For instance, certain pyrimidine derivatives have been found to stimulate the rooting of isolated stem cuttings of haricot bean plants, similar to the effects of natural auxins like IAA and NAA. doi.org The growth-regulating activity of these compounds is often dependent on the substituents in their chemical structure. rajpub.com

The application of pyrimidine derivatives at low concentrations has been shown to have a positive effect on the growth of both the shoot and root systems of wheat plants during their vegetation period. rajpub.com Furthermore, some pyrimidine derivatives, such as Methyur and Kamethur, have demonstrated the ability to increase the content of chlorophylls (B1240455) and carotenoids in wheat seedlings, which is indicative of a cytokinin-like regulatory effect on photosynthesis. crimsonpublishers.com The broad specificity of their regulatory effects at low, non-toxic concentrations makes pyrimidine derivatives promising candidates for developing new and effective plant growth regulators. doi.org

Table 5: Plant Growth Regulating Effects of Pyrimidine Derivatives

Plant SpeciesPyrimidine Derivative(s)Observed EffectProposed Mechanism
Haricot Bean (Phaseolus vulgaris L.) Ivin, Methyur, Kamethur, and other synthetic pyrimidine derivatives doi.orgStimulation of rooting in stem cuttings doi.orgAuxin-like stimulating effect on cell proliferation, elongation, and differentiation doi.org
Wheat (Triticum aestivum L.) Synthetic pyrimidine derivatives rajpub.comPositive effect on shoot and root system growth rajpub.comNot specified
Wheat (Triticum aestivum L.) Methyur, Kamethur, and other thioxopyrimidine derivatives crimsonpublishers.comIncreased content of chlorophylls and carotenoids crimsonpublishers.comCytokinin-like regulatory effect on photosynthesis crimsonpublishers.com

Cytoprotective Mechanisms

Pyrimidine derivatives have been investigated for their cytoprotective effects, demonstrating the ability to protect cells from various types of damage. researchgate.netnih.govkpfu.rumdpi.com These protective mechanisms are multifaceted and can involve anti-apoptotic and antioxidant activities.

One notable example is Xymedon, a pyrimidine derivative, which has been shown to exhibit a cytoprotective effect on liver cells. researchgate.netkpfu.ru Studies have demonstrated that Xymedon and its conjugates can increase the viability of normal human hepatocyte cells (Chang Liver line) against toxic insults from substances like d-galactosamine (B3058547) and carbon tetrachloride (CCl4). researchgate.netkpfu.ru The cytoprotective action of Xymedon is realized by reducing apoptotic changes in the cells, suggesting that its anti-apoptotic effect is a key mechanism for its hepatoprotective properties. researchgate.net Conjugation of Xymedon with molecules like L-ascorbic acid or succinic acid has been shown to significantly enhance its anti-apoptotic and cytoprotective effects. researchgate.netkpfu.ru

In the context of gastric protection, certain bis(1H-pyrazol-1-yl)pyrimidine derivatives have shown potent inhibitory effects on gastric lesions induced by HCl-ethanol, ethanol, and water immersion stress in rats. nih.gov The cytoprotective mechanism of one such compound, 4,6-bis(1H-pyrazol-1-yl)pyrimidine, is believed to be, in part, due to an increase in bicarbonate secretion, which helps to neutralize stomach acid and protect the gastric mucosa. nih.gov

Furthermore, other studies have explored the cytoprotective potential of 8-hydroxyquinoline (B1678124) Betti products containing a pyrimidine sidechain. mdpi.com Some of these compounds demonstrated significant cytoprotective activity, with the introduction of a methyl group on the pyrimidine ring appearing to increase this effect. mdpi.com

Table 6: Cytoprotective Mechanisms of Pyrimidine Derivatives

Compound/DerivativeCell/Tissue TypeProtective EffectMechanism of Action
Xymedon Normal human hepatocytes (Chang Liver) researchgate.netkpfu.ruIncreased cell viability against d-galactosamine and CCl4 toxicity researchgate.netkpfu.ruReduction of apoptotic changes; anti-apoptotic effect researchgate.net
Xymedon conjugate with L-ascorbic acid Normal human hepatocytes (Chang Liver) researchgate.netEnhanced anti-apoptotic effect researchgate.netNot specified
Xymedon conjugate with succinic acid Normal human hepatocytes (Chang Liver) kpfu.ruSuperior cytoprotective effect compared to succinic acid alone kpfu.ruNot specified
4,6-bis(1H-pyrazol-1-yl)pyrimidine Rat gastric mucosa nih.govInhibition of gastric lesions nih.govIncrease in bicarbonate secretion nih.gov
8-Hydroxyquinoline Betti products with pyrimidine sidechain Not specifiedCytoprotection mdpi.comNot specified

Applications of 4 Methylpyrimidin 5 Ol in Advanced Research Contexts

Role as Key Synthetic Intermediate in Complex Organic Molecule Synthesis

The 4-methylpyrimidin-5-ol core structure serves as a fundamental building block in the synthesis of more complex organic molecules. Its functional groups—the hydroxyl group and the pyrimidine (B1678525) ring—offer reactive sites for various chemical transformations. This versatility allows chemists to use it as a starting material or an intermediate in multi-step synthetic pathways.

Derivatives of this compound are commercially available as "building blocks" for chemical synthesis, highlighting their role as foundational materials for constructing more elaborate molecular architectures. For instance, compounds like 2-methoxy-4-methylpyrimidin-5-ol (B13029937) and 2-bromo-4-methylpyrimidin-5-ol (B13109628) are offered as heterocyclic building blocks for use in synthetic chemistry. hoffmanchemicals.comambeed.comhoffmanchemicals.com The presence of different functional groups on the pyrimidine ring, such as amino or bromo groups, provides chemists with multiple options for subsequent reactions, including nucleophilic substitutions, cross-coupling reactions, and further functional group interconversions. This adaptability is crucial in the total synthesis of natural products and the creation of novel chemical entities.

The synthesis of complex molecules often involves a convergent approach, where key intermediates, or "pieces," are prepared individually before being combined. ontosight.ai Pyrimidine derivatives like this compound are ideal candidates for such key intermediates due to their stable yet reactive nature.

Application in Medicinal Chemistry Lead Optimization and Drug Discovery Programs

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This compound and its analogs are of significant interest in drug discovery and lead optimization programs due to their potential to interact with various biological targets. rsc.org The process of lead optimization involves modifying the chemical structure of a promising compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties.

Research has demonstrated that derivatives of this compound exhibit a wide range of pharmacological activities. For example, a patent describes 2-amino-5-hydroxy-4-methylpyrimidine derivatives as inhibitors of leukotriene synthesis, which are potentially useful for treating inflammatory diseases, cardiovascular diseases, and cancer. google.com Furthermore, various substituted pyrimidines have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgbohrium.com The ability to readily synthesize a variety of derivatives from the this compound core allows medicinal chemists to systematically explore structure-activity relationships (SARs), which is a critical aspect of optimizing a lead compound. rsc.org

The hydroxymethyl group in related pyrimidine compounds can form hydrogen bonds with the active sites of enzymes, potentially leading to their inhibition. This ability to interact with biological macromolecules like enzymes and nucleic acids makes pyrimidine derivatives attractive candidates for the development of new therapeutic agents.

Table 1: Examples of Biologically Active this compound Derivatives and Analogs

Compound/Derivative ClassInvestigated Biological ActivityPotential Therapeutic Application
2-Amino-5-hydroxy-4-methylpyrimidine derivativesInhibition of leukotriene synthesisAnti-inflammatory, Cardiovascular diseases, Cancer
Pyrido[2,3-d]pyrimidine derivativesAnti-inflammatory (COX-2 inhibition)Anti-inflammatory
5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromideAntibacterial, Enzyme inhibitorAntiviral, Anticancer
5-Fluoro-6-methylpyrimidin-4-ol hydrochlorideAnti-proliferative (FGFR4 kinase inhibition)Anticancer

Advanced Materials Science Applications (e.g., Solid-State Polymerization)

In the field of materials science, research has explored the use of this compound derivatives in the creation of novel polymers. Specifically, the synthesis and solid-state polymerization of 5-(2-methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol, a derivative of this compound, have been reported. rsc.org This monomer can be polymerized in the solid state through the application of heat, light, or γ-radiation. rsc.org

Solid-state polymerization is a process where monomer crystals are converted directly into polymer crystals without passing through a liquid or gaseous state. This technique can lead to highly ordered polymer chains with unique properties. The resulting polymers from the this compound derivative were found to exhibit third-order nonlinear optical activity, which is a property of interest for applications in photonics and optoelectronics. rsc.org The design of the monomer, incorporating the pyrimidine ring, was intended to enhance these nonlinear optical properties. rsc.org

The ability to create polymers with specific electronic and optical properties by incorporating tailored organic molecules like derivatives of this compound is a significant area of advanced materials research. nih.gov

Table 2: Polymerization of a this compound Derivative

MonomerPolymerization MethodResulting MaterialKey Property
5-(2-Methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-olSolid-state polymerization (heat, light, or γ-radiation)Polydiacetylene with pyrimidine side chainsThird-order nonlinear optical activity

Agrochemical Research Applications (e.g., Herbicides, Pesticides)

Derivatives of this compound have also found applications in the field of agrochemical research, which focuses on developing new herbicides, pesticides, and plant growth regulators. frontiersin.org The pyrimidine ring is a common feature in many commercially successful agrochemicals.

Research has shown that derivatives of 2-mercapto-6-methylpyrimidin-4-ol, which is structurally related to this compound, exhibit a pronounced stimulating action on plant growth. researchgate.net Similarly, compounds from the 2-R-4-methylpyrimidine-5-carboxylic acids series have been investigated as growth stimulators for tomatoes. researchgate.net

In the context of pest control, Pirimiphos-methyl is a widely used organophosphate insecticide and acaricide that is a derivative of 2-diethylamino-6-methylpyrimidin-4-ol. nih.gov It functions by inhibiting the enzyme acetylcholinesterase. nih.gov Furthermore, chiral 4-trifluoromethyl-6-methylpyrimidine 2-phenoxypropionates have been proposed as herbicides. fluorine1.ru The development of new herbicides is crucial for managing weeds, and pyrimidine derivatives continue to be a focus of this research. For instance, aryloxyphenoxypropionates (APPs) with pyrimidinyloxy moieties are a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net

The versatility of the pyrimidine scaffold allows for the synthesis of a wide array of derivatives that can be screened for various agrochemical activities, from pest control to plant growth regulation. lpnu.ua

Role in Flotation Chemistry as a Depressant

In the mining industry, flotation is a critical process for separating valuable minerals from ore. This process relies on the use of chemical reagents to selectively modify the surface properties of minerals. A novel application of a this compound derivative has been demonstrated in flotation chemistry, specifically as a depressant.

A recent study introduced 2-mercapto-6-methylpyrimidin-4-ol (MMO), a derivative of the target compound, as a highly selective depressant for the flotation separation of chalcopyrite (a copper iron sulfide (B99878) mineral) and molybdenite (a molybdenum sulfide mineral). smolecule.com In the "copper depression and molybdenum flotation" process, the goal is to make the surface of chalcopyrite more hydrophilic (water-attracting) so that it does not float, while molybdenite remains hydrophobic (water-repelling) and is recovered in the froth.

The study found that MMO effectively increased the hydrophilicity of the chalcopyrite surface, leading to a strong depressing effect on its flotation, while having a minimal impact on the recovery of molybdenite. google.comsmolecule.com This selectivity is a significant advantage over traditional depressants, which can be less selective and environmentally problematic. smolecule.comontosight.ai The mechanism of depression involves the N and S atoms of the MMO molecule donating electrons to the Fe and Cu ions on the chalcopyrite surface, leading to stable adsorption. google.comsmolecule.com This research highlights the potential for designing new, highly effective, and environmentally friendlier flotation reagents based on the pyrimidine scaffold. ambeed.com

Table 3: Effect of 2-mercapto-6-methylpyrimidin-4-ol (MMO) on Mineral Flotation

MineralEffect of MMO AdditionObserved Outcome
ChalcopyriteIncreased surface hydrophilicityStrong depression of flotation
MolybdeniteMinimal impact on surface propertiesFlotation recovery largely unaffected

Analytical Methodologies for Research Grade Characterization and Quantification of 4 Methylpyrimidin 5 Ol

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of 4-Methylpyrimidin-5-ol and analyzing its presence in mixtures. These methods separate the compound from impurities and other components based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a preferred method for non-volatile and thermally sensitive compounds like this compound. For purity assessment of pyrimidine (B1678525) derivatives, reversed-phase HPLC is commonly employed. A C18 column is often used as the stationary phase, which separates compounds based on their hydrophobicity. While specific application notes for this compound are not prevalent in publicly accessible literature, the analysis of structurally related compounds, such as 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol (B1590950), provides a strong model for its characterization. Purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often required to increase volatility and improve chromatographic peak shape. The analysis of related heterocyclic compounds like 4-methylimidazole (B133652) (4-MEI) often involves derivatization followed by GC analysis. mdpi.com Non-polar capillary columns with a stationary phase of diphenyl dimethyl polysiloxane are frequently used for the separation of such derivatives. researchgate.net

Below is a table summarizing typical starting conditions for the chromatographic analysis of pyrimidine derivatives, which would be applicable for developing a method for this compound.

ParameterHPLC Conditions (Reversed-Phase)GC Conditions (Post-Derivatization)
Column C18, 2.0 x 50 mm, 1.7-µm particlesVF-5ms (30 m x 0.25 mm, 0.25 µm film) or similar
Mobile Phase/Carrier Gas A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidHelium (99.9% purity)
Flow Rate 0.5 mL/min1.2 mL/min (constant flow)
Detection UV-Vis or Diode Array Detector (DAD)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Oven Temperature Program Isothermal or Gradient (e.g., 5% to 95% B over 10 min)e.g., 50°C (2 min hold), ramp to 280°C at 10°C/min, hold for 5 min
Injector Temperature Not Applicable280°C (Splitless mode)

This table presents representative starting parameters for method development based on analyses of structurally similar pyrimidine and imidazole (B134444) derivatives. nih.gov

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Structural Confirmation

For unambiguous identification, structural confirmation, and sensitive quantification, chromatographic systems are frequently coupled with mass spectrometry (MS). These hyphenated techniques provide both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the spectrometer, offering a high degree of specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally powerful for analyzing compounds like this compound in complex matrices. It combines the separation capabilities of HPLC with the mass analysis of MS. LC-MS can be used to assess purity and detect degradation products with high confidence. For trace analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) operating in selected reaction monitoring (SRM) mode offers excellent sensitivity and selectivity, making it suitable for determining low levels of the compound in biological fluids or environmental samples. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase LC that provides better retention for polar compounds like this compound, and when coupled with MS/MS, it is a robust technique for analysis in complex samples. restek.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a gold standard for the identification of volatile compounds. Following appropriate derivatization, this compound can be analyzed by GC-MS. The electron ionization (EI) source produces a characteristic fragmentation pattern, or "fingerprint," of the molecule, which can be compared against spectral libraries for definitive identification. nih.gov GC-MS has been widely applied for the analysis of various bioactive compounds, including pyrimidine derivatives, in complex mixtures. unar.ac.idphytopharmajournal.com For instance, the analysis of 4-methylimidazole in food products is often performed using GC-MS after a derivatization step. mdpi.com

The table below details typical mass spectrometry parameters used in hyphenated techniques for the analysis of small polar molecules.

ParameterLC-MS/MS (HILIC)GC-MS
Ionization Mode Electrospray Ionization (ESI), Positive/NegativeElectron Ionization (EI)
Ion Source Voltage +4.5 kV / -3.5 kV70 eV
Scan Range (m/z) 50 - 50050 - 650
Operating Mode Full Scan, Product Ion Scan, Selected Reaction Monitoring (SRM)Full Scan, Selected Ion Monitoring (SIM)
Nebulizing/Drying Gas NitrogenNot Applicable
Transfer Line Temp. 200 °C250 - 280 °C

This table outlines common MS parameters for the analysis of compounds similar to this compound. nih.govnih.govphcogj.com

Capillary Electrophoresis-Based Methods

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution, requiring minimal sample and reagent volumes. CE separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field.

While specific methods for this compound are not widely documented, CE has been successfully developed for the analysis of various pyrimidine derivatives. For example, a novel CE method was established for the determination of 4-aryl-pyrido[1,2-c]pyrimidine derivatives in serum, demonstrating excellent linearity and recovery. dntb.gov.uaresearchgate.net The separation was achieved using a fused-silica capillary with a phosphate (B84403) buffer at pH 8.0, with detection at 214 nm. dntb.gov.uaresearchgate.net Such methods showcase the potential of CE for the quantitative analysis of this compound in biological matrices. Affinity capillary electrophoresis has also been employed to study the binding interactions of pyrimidine derivatives with DNA, highlighting the versatility of the technique. acs.org

Advanced Spectroscopic Methods in Analytical Chemistry (e.g., Fluorescence-based probes)

Advanced spectroscopic methods, particularly those based on fluorescence, offer exceptionally high sensitivity for detection. While this compound itself may not be strongly fluorescent, fluorescence-based analytical strategies can be developed.

One approach involves creating a fluorescent probe that selectively binds to the target analyte, causing a measurable change in fluorescence intensity or wavelength. Research has shown that pyrimidine structures can be incorporated into fluorescent probes. For example, a novel polymer based on 2,4-diamino-6-hydroxypyrimidine (B22253) was synthesized and used as a fluorescent probe for the selective detection of copper ions (Cu2+). scispace.comresearchgate.netresearchgate.net Conversely, a fluorescent probe could be designed to specifically recognize the this compound structure. Another study detailed the development of CF3-substituted pyrimidine-based push-pull systems as fluorescent probes for imaging lipid droplets in cells. nih.gov Although these examples use pyrimidine derivatives as probes, they establish the principle that the pyrimidine scaffold can be a key component in fluorescence-based detection systems, opening an avenue for the future development of specific probes for this compound.

Specialized Sample Preparation and Extraction Protocols for Complex Research Matrices

The effective analysis of this compound from complex research matrices, such as biological tissues, soil, or food products, necessitates robust sample preparation and extraction protocols. The primary goal is to isolate the analyte from interfering substances that could compromise the accuracy and sensitivity of the subsequent analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. For a polar compound like this compound, a variety of SPE sorbents could be applicable, including normal-phase, mixed-mode, or polymeric reversed-phase materials like Oasis HLB, which are effective for a broad range of compounds. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. This method is highly effective for extracting a wide range of analytes from complex matrices like food and environmental samples. For instance, the QuEChERS method followed by GC-MS/MS has been used to identify pyrimidine-based degradation by-products in water samples. researchgate.net The protocol typically involves an initial extraction with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. The supernatant is then cleaned by vortexing with a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and MgSO4 to remove water) before analysis. researchgate.net

Future Perspectives and Research Directions for 4 Methylpyrimidin 5 Ol

Development of Novel and Sustainable Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives is a well-established area of organic chemistry, yet there remains a continuous need for the development of more efficient, cost-effective, and environmentally friendly methods. rsc.orgrsc.org Future research in the synthesis of 4-methylpyrimidin-5-ol and its analogs will likely focus on several key areas:

Green Chemistry Approaches: Conventional synthetic methods often rely on harsh reagents and organic solvents. mdpi.com Future methodologies will likely explore greener alternatives, such as microwave-assisted synthesis (MAS), which can lead to higher yields, shorter reaction times, and milder conditions. mdpi.com The use of eco-friendly solvents or even solvent-free reaction conditions is another promising avenue. rsc.orgmdpi.com

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, can facilitate more selective and efficient reactions. For instance, multicomponent reactions catalyzed by agents like ZnCl2 or ceric ammonium (B1175870) nitrate (B79036) have shown promise in the one-pot synthesis of complex pyrimidine structures. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch methods. Applying flow chemistry to the synthesis of this compound could lead to more streamlined and automated production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Engineered enzymes could offer highly specific and sustainable routes to this compound and its derivatives, minimizing byproducts and waste.

A hypothetical "green" synthesis of a this compound derivative is outlined below, comparing it to a traditional approach.

FeatureTraditional SynthesisGreen Synthesis
Solvent Dichloromethane, ChloroformWater, Ethanol, or solvent-free
Catalyst Strong acids/basesBiocatalyst, recyclable solid catalyst
Energy Source Conventional heating (reflux)Microwave irradiation, ultrasound
Reaction Time Several hours to daysMinutes to a few hours
Byproducts Often produces stoichiometric wasteMinimal byproducts

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While some biological activities of pyrimidine derivatives are known, the specific therapeutic potential of this compound remains largely unexplored. Future research should focus on systematic screening to identify novel biological targets and therapeutic applications.

Anticancer Activity: Pyrimidine analogs are known to interfere with nucleotide metabolism, making them candidates for anticancer agents. mdpi.com Future studies could investigate the inhibitory effects of this compound and its derivatives on key enzymes involved in cancer cell proliferation, such as thymidylate synthase.

Antimicrobial and Antiviral Properties: The pyrimidine core is present in many antimicrobial and antiviral drugs. Screening this compound and its derivatives against a broad spectrum of bacteria, fungi, and viruses could reveal new lead compounds for infectious diseases. mdpi.com

Kinase Inhibition: Kinases are crucial signaling proteins, and their dysregulation is implicated in many diseases. Pyrimidine derivatives have been developed as kinase inhibitors, and this compound could serve as a scaffold for designing new selective kinase inhibitors. mdpi.com

Neurological Disorders: Some pyrimidine-containing compounds have shown activity in the central nervous system. For instance, derivatives have been investigated as orexin (B13118510) receptor antagonists for sleep regulation. smolecule.com Exploring the effects of this compound on neurological targets could open up new avenues for treating conditions like sleep disorders or neurodegenerative diseases. smolecule.comevitachem.com

Rational Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity and Efficacy

Building upon the initial screening results, the rational design of new analogs can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. eurjchem.com This involves a deep understanding of structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core—by introducing different substituents at various positions—can help elucidate the key structural features required for biological activity. rsc.orgeurjchem.com For example, studies on similar pyrimidine structures have shown that substitutions at the C2, C4, and C6 positions can significantly impact their biological effects. mdpi.comnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve the drug-like properties of a molecule. For example, a hydroxyl group could be replaced with a thiol or an amino group to alter hydrogen bonding capabilities and metabolic stability. eurjchem.com

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. researchgate.net This strategy has been successfully employed to create potent enzyme inhibitors. researchgate.net

AnalogModificationPotential Impact
Analog A Substitution at C2 position with an amino groupMay enhance hydrogen bonding and kinase inhibitory activity. benthamdirect.com
Analog B Introduction of a halogen at the C6 positionCould alter electronic properties and improve binding affinity. sigmaaldrich.com
Analog C Fusion with a thiazole (B1198619) ringMay lead to novel anticancer properties. mdpi.com

Advanced Computational Methodologies for Predictive Modeling and Accelerated Discovery

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery, offering the potential to accelerate the identification and optimization of new drug candidates. mdpi.comnih.gov

Molecular Docking and Virtual Screening: These techniques can be used to predict how this compound and its virtual library of analogs will bind to the active sites of various biological targets. mdpi.com This allows for the rapid in silico screening of large compound libraries to prioritize candidates for synthesis and biological testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing QSAR models for a series of this compound analogs, researchers can predict the activity of new, unsynthesized compounds.

Machine Learning and AI: Machine learning algorithms can analyze large datasets of chemical structures and biological activities to identify complex patterns and predict the properties of new molecules. acs.orgqlik.com These predictive models can guide the design of new analogs with desired properties. nih.govqlik.com

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds at an early stage, helping to identify and eliminate candidates with poor pharmacokinetic profiles. acs.org

Integration with Emerging Technologies in Drug Discovery, Materials Science, and Agrochemical Research

The versatility of the this compound scaffold extends beyond pharmaceuticals. Its integration with emerging technologies can open up new applications in various fields.

Drug Discovery: High-throughput screening (HTS) technologies can rapidly test large libraries of this compound derivatives against a wide range of biological targets. The integration of HTS with computational modeling can create a powerful discovery engine.

Materials Science: Pyrimidine derivatives can be used as building blocks for novel organic materials with specific electronic or optical properties. evitachem.com Research could explore the use of this compound in the development of organic light-emitting diodes (OLEDs), sensors, or polymers. evitachem.com

Agrochemical Research: Pyrimidine-based compounds have been developed as herbicides, fungicides, and insecticides. benthamdirect.combenthamdirect.com Screening this compound derivatives for their effects on plant growth and pests could lead to the development of new, more effective, and potentially more environmentally friendly agrochemicals. benthamdirect.combenthamdirect.com For example, some synthesized 6-methylpyrimidine-4-ol derivatives have shown significant growth-stimulating action on plants. benthamdirect.combenthamdirect.com

Q & A

Q. What are the common synthetic routes for 4-Methylpyrimidin-5-ol derivatives?

The synthesis of pyrimidine derivatives like this compound typically involves cyclization of precursors or functionalization of preformed pyrimidine rings. Key methods include:

  • Cyclization : Reacting substituted pyrimidine precursors (e.g., 2-methylthio-4-methylpyrimidine) with formaldehyde in the presence of a base (e.g., NaOH) to introduce hydroxymethyl groups at the 5-position .
  • Substitution Reactions : Using dichloropyrimidine intermediates (e.g., 4,6-dichloropyrimidine) with ammonia or nucleophiles to introduce amino or hydroxyl groups .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. How is structural characterization performed for this compound analogs?

Structural elucidation relies on:

  • Spectroscopy : NMR (¹H, ¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 10–12 ppm) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) and intermolecular interactions .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What biological screening approaches are used for preliminary evaluation?

Initial screening often includes:

  • Antimicrobial Assays : Disk diffusion or microdilution to determine MIC values against pathogens (e.g., E. coli, S. aureus) .
  • Enzyme Inhibition Studies : Testing inhibition of kinases or metabolic enzymes (e.g., dihydrofolate reductase) using fluorometric or colorimetric assays .
  • Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can contradictory data in antimicrobial activity reports be resolved?

Discrepancies in MIC values may arise from:

  • Assay Variability : Differences in bacterial strains, inoculum size, or growth media .
  • Compound Purity : Impurities (e.g., unreacted precursors) can skew results; validate purity via HPLC .
  • Mechanistic Follow-Up : Use transcriptomics or proteomics to identify affected pathways (e.g., cell wall synthesis) .

Q. What strategies optimize regioselectivity in functionalizing this compound?

Regioselective modification requires:

  • Protective Group Chemistry : Benzyl or tert-butyl groups shield reactive hydroxyl or amino positions during alkylation/halogenation .
  • Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific ring positions for electrophilic substitution .
  • Computational Modeling : DFT calculations predict reactivity patterns (e.g., Fukui indices for electrophilic attack) .

Q. How do tautomeric equilibria impact biological activity?

The keto-enol tautomerism of this compound influences:

  • Binding Affinity : The enol form may hydrogen-bond more effectively with enzyme active sites (e.g., kinases) .
  • Solubility : Keto forms are less polar, affecting pharmacokinetics .
  • Detection : Solid-state IR or solution NMR monitors tautomeric ratios under physiological conditions .

Q. Design a protocol for enzyme inhibition studies targeting pyrimidine-binding proteins.

Target Selection : Prioritize enzymes with pyrimidine cofactors (e.g., thymidylate synthase).

Compound Library : Include this compound analogs with varied substituents (e.g., nitro, trifluoromethyl) .

Assay Conditions : Use TR-FRET (time-resolved fluorescence resonance energy transfer) for high-throughput screening .

Data Validation : Co-crystallize hit compounds with the enzyme (e.g., PDB deposition) to confirm binding modes .

Data Contradiction and Validation

Q. How to address inconsistencies in reported enzyme inhibition IC₅₀ values?

  • Standardize Assays : Use identical buffer conditions (pH, ionic strength) and enzyme batches .
  • Control Compounds : Include known inhibitors (e.g., methotrexate for dihydrofolate reductase) as benchmarks .
  • Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for kinetic binding analysis .

Q. Why do some analogs show cytotoxicity despite low enzyme inhibition?

  • Off-Target Effects : Screen against unrelated targets (e.g., GPCRs) via broad-panel assays .
  • Metabolic Activation : Test metabolites (e.g., via liver microsomes) for reactive intermediates .
  • Apoptosis Markers : Quantify caspase-3/7 activation to distinguish specific vs. nonspecific cell death .

Methodological Recommendations

10. Best practices for scaling up synthesis from lab to pilot scale:

  • Reactor Design : Use batch reactors with temperature/pressure controls to maintain reaction efficiency .
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) for cost-effective reuse .
  • Process Analytics : In-line FTIR monitors reaction progress and intermediates .

Q. How to prioritize analogs for in vivo studies?

  • ADME Profiling : Assess solubility (logP), metabolic stability (CYP450 inhibition), and plasma protein binding .
  • In Silico Toxicity : Predict hepatotoxicity (e.g., using Derek Nexus) to exclude high-risk candidates .
  • Pharmacodynamic Markers : Use biomarker assays (e.g., TNF-α for anti-inflammatory activity) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.